Enalkiren

Übersicht

Beschreibung

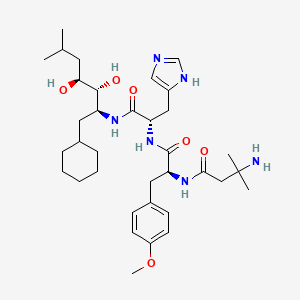

Enalkiren is a potent dipeptide renin inhibitor that mimics the transition state of the human renin substrate, angiotensinogen. It is primarily used in the management of hypertension by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Enalkiren is synthesized through a series of peptide coupling reactions. The synthesis involves the use of protected amino acids and peptide coupling reagents to form the dipeptide structure. The reaction conditions typically include the use of organic solvents such as dimethylformamide and coupling agents like dicyclohexylcarbodiimide.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the purification of the final product using chromatographic methods to ensure high purity and yield. The production is carried out under stringent conditions to maintain the stability and efficacy of the compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Enalkiren unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Analoga zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln und Nukleophilen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Analoga und Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Enalkiren hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und der Reninhemmung verwendet.

Biologie: Untersucht werden seine Auswirkungen auf das Renin-Angiotensin-Aldosteron-System und seine Rolle bei der Regulierung des Blutdrucks.

Medizin: Als potenzieller Therapeutikum für Bluthochdruck und verwandte Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Verwendung bei der Entwicklung neuer Renin-Hemmer und verwandter Pharmazeutika

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Aktivität von Renin hemmt, einem Enzym, das für die Hydrolyse von Angiotensinogen zu Angiotensin I verantwortlich ist. Diese Hemmung reduziert die Bildung von Angiotensin II, einem starken Vasokonstriktor, wodurch der Blutdruck gesenkt wird. Das molekulare Ziel von this compound ist die aktive Stelle von Renin, an die es bindet und die Umwandlung von Angiotensinogen verhindert .

Wirkmechanismus

Enalkiren exerts its effects by inhibiting the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular target of this compound is the active site of renin, where it binds and prevents the conversion of angiotensinogen .

Vergleich Mit ähnlichen Verbindungen

Enalkiren wird mit anderen Renin-Hemmern wie Remikiren und Zanikiren verglichen. Während alle diese Verbindungen Renin hemmen, ist this compound aufgrund seiner potenten Dipeptidstruktur und seiner Fähigkeit, den Übergangszustand des Renin-Substrats zu imitieren, einzigartig. Diese einzigartige Struktur trägt zu seiner hohen Wirksamkeit und Spezifität bei der Hemmung von Renin bei .

Ähnliche Verbindungen:

- Remikiren

- Zanikiren

- Aliskiren

This compound zeichnet sich durch seine spezifische Bindungsaffinität und die verlängerte Suppression der Plasma-Renin-Aktivität aus, was es zu einer wertvollen Verbindung bei der Behandlung von Bluthochdruck macht .

Biologische Aktivität

Enalkiren (A-64662) is a potent dipeptide renin inhibitor that has garnered attention for its role in managing hypertension through the inhibition of the renin-angiotensin system (RAS). This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and underlying mechanisms through diverse research findings and case studies.

This compound mimics the transition state of angiotensinogen, effectively inhibiting renin, which is the first step in the RAS cascade. By blocking renin's action, this compound reduces the production of angiotensin I, subsequently leading to decreased levels of angiotensin II, a potent vasoconstrictor. This mechanism is crucial for lowering blood pressure and alleviating conditions associated with hypertension.

Pharmacokinetics and Pharmacodynamics

Clinical studies have demonstrated that this compound produces a dose-dependent suppression of plasma renin activity (PRA) and angiotensin II levels. For instance:

- Dosage Effects : In trials with hypertensive patients, doses of 0.3 mg/kg and 1.2 mg/kg resulted in significant reductions in both systolic and diastolic blood pressure (BP) while maintaining prolonged pharmacologic activity despite a short elimination half-life of approximately 1.6 hours .

- Time Lag in Effects : A notable characteristic observed is the counterclockwise hysteresis loop in the relationship between drug plasma levels and physiological effects. This indicates that changes in angiotensin I and renal plasma flow lag behind plasma this compound levels, suggesting complex pharmacokinetic interactions .

Efficacy in Clinical Trials

This compound has undergone various clinical trials assessing its efficacy in hypertensive patients. Key findings include:

- Blood Pressure Reduction : Significant decreases in BP were noted with this compound treatment, particularly when combined with hydrochlorothiazide, highlighting its potential as an effective antihypertensive agent .

- Renal Responses : Studies indicate that this compound's renal vascular responses are consistent with those observed with other renin inhibitors, demonstrating its effectiveness in modulating renal hemodynamics .

Comparative Analysis with Other Renin Inhibitors

This compound has been compared to other direct renin inhibitors like aliskiren. A summary of their comparative biological activities is presented below:

| Characteristic | This compound | Aliskiren |

|---|---|---|

| Selectivity | High | Higher |

| Potency | Moderate | High |

| Clinical Phase | Discontinued | Ongoing |

| Primary Indications | Hypertension | Hypertension, diabetic nephropathy |

| Mechanism | Direct renin inhibition | Direct renin inhibition |

Case Studies and Research Findings

- Case Study on Hypertensive Patients : In a study involving hypertensive individuals treated with this compound, significant reductions in BP were observed over one week without evidence of tachyphylaxis, indicating sustained efficacy .

- Pharmacokinetic Modeling : Research utilizing pharmacokinetic-pharmacodynamic models revealed that the EC50 for angiotensin I was significantly lower than for renal plasma flow, suggesting that angiotensin I is a more sensitive marker for measuring this compound's effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Enalkiren in novel studies?

this compound synthesis requires meticulous documentation of reaction conditions, solvent systems, and purification steps. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential to confirm molecular identity and purity. Elemental analysis should complement these techniques to verify stoichiometry. When reporting, prioritize reproducibility by detailing procedural nuances (e.g., temperature gradients, catalyst ratios) and adhere to guidelines for primary data inclusion in manuscripts .

Q. How can computational models guide the initial evaluation of this compound’s binding affinity to target proteins?

Molecular docking and molecular dynamics (MD) simulations are critical for predicting this compound’s interactions with enzymes like COVID-19 3CLpro. Use tools like AutoDock Vina to identify global minimum binding modes and assess critical contacts (e.g., hydrogen bonds, π-π stacking). For free energy landscapes, the CHMC (Conformational Heat Map Calculation) protocol can map dissociation pathways and metastable states, as demonstrated in this compound’s interaction with 3CLpro .

Q. What statistical approaches ensure robustness in validating this compound’s in vitro bioactivity data?

Employ dose-response assays (e.g., IC₅₀ determination) with triplicate technical replicates and independent biological repeats. Use non-linear regression models (e.g., four-parameter logistic curve) to fit data, and apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare experimental groups. Report confidence intervals and effect sizes to mitigate Type I/II errors .

Advanced Research Questions

Q. How do contradictory findings in this compound’s binding kinetics across studies arise, and what analytical frameworks resolve them?

Discrepancies often stem from variations in assay conditions (e.g., ionic strength, co-solvents) or protein conformational states. To reconcile contradictions:

- Perform meta-analyses of published binding free energy values, adjusting for methodological differences.

- Use umbrella sampling or steered MD simulations to compare energy barriers under varying conditions . Example: this compound’s ΔG for 3CLpro binding differed by 1.88 kcal/mol between M1 and M1' states due to hydrogen bond dynamics with Glu166 and His172 .

Q. What strategies optimize the design of this compound derivatives for enhanced target selectivity?

- Structural modification : Introduce substituents to exploit subpockets (e.g., S3/S4 regions in 3CLpro) while avoiding steric clashes (assessed via RosettaLigand).

- Pharmacophore screening : Prioritize derivatives with >3 critical hydrogen bonds and hydrophobic complementarity.

- Selectivity assays : Test against off-target proteases (e.g., renin) using fluorescence polarization or surface plasmon resonance .

Q. How can researchers address limitations in this compound’s pharmacokinetic (PK) profiling using advanced in silico-in vitro hybrids?

- Physiologically based PK (PBPK) modeling : Integrate solubility, permeability (Caco-2 assays), and metabolic stability (microsomal incubation) data.

- Machine learning : Train models on ADMET datasets to predict bioavailability and CYP450 inhibition risks .

Q. Methodological Tables

Table 1: Key Binding Modes of this compound with COVID-19 3CLpro

| Binding State | ΔG (kcal/mol) | Critical Interactions | Structural Implications |

|---|---|---|---|

| M1 (Global) | -9.2 | H-bonds: Glu166 (2), His172; π-π stacking | Optimal occupancy of S1/S2 pockets |

| M1' (Local) | -7.3 | H-bonds: Glu166, His172; exposed His41 | Partial destabilization of active site |

| M4 (Dissociated) | +4.86 | Single H-bond with Asn142 backbone | Full exit from binding pocket |

Eigenschaften

IUPAC Name |

3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXVERRYBYGQJZ-WRPDIKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150282 | |

| Record name | Enalkiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-98-7 | |

| Record name | Enalkiren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalkiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalkiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalkiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENALKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.